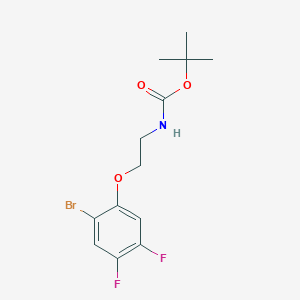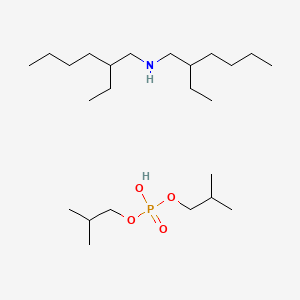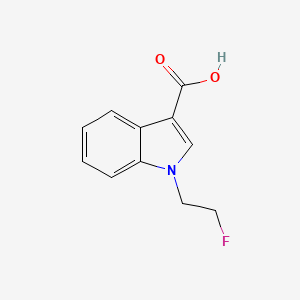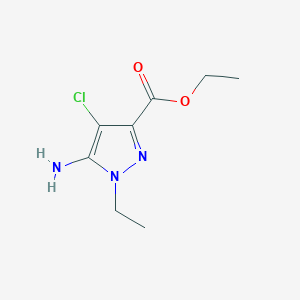
2'-Deoxycytidylyl-(3'-5')-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidylyl-(3’-5’)-thymidine is a dinucleotide composed of two nucleosides, 2’-deoxycytidine and thymidine, linked by a phosphodiester bond between the 3’ hydroxyl group of the first nucleoside and the 5’ phosphate group of the second nucleoside. This compound is significant in the study of nucleic acids and their role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidylyl-(3’-5’)-thymidine typically involves the stepwise coupling of protected nucleoside phosphoramidites. The process begins with the protection of the hydroxyl groups of the nucleosides to prevent unwanted side reactions. The protected nucleosides are then activated using a coupling reagent, such as tetrazole, to form a phosphoramidite intermediate. This intermediate is then coupled with the second nucleoside to form the desired dinucleotide. The final step involves the removal of the protecting groups to yield the pure compound.
Industrial Production Methods
Industrial production of 2’-Deoxycytidylyl-(3’-5’)-thymidine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase synthesis techniques allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidylyl-(3’-5’)-thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized nucleotides, while substitution reactions can introduce azido or thiol groups into the compound.
Applications De Recherche Scientifique
2’-Deoxycytidylyl-(3’-5’)-thymidine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of nucleotides.
Biology: The compound is used in the study of DNA replication and repair mechanisms.
Medicine: It serves as a potential therapeutic agent in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic assays and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of 2’-Deoxycytidylyl-(3’-5’)-thymidine involves its incorporation into DNA or RNA strands during replication or transcription. The compound can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyguanosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyadenosine
- 2’-Deoxycytidylyl-(3’-5’)-2’-deoxyuridine
Uniqueness
2’-Deoxycytidylyl-(3’-5’)-thymidine is unique due to its specific base pairing properties and its role in the study of thymidine metabolism. Unlike other dinucleotides, it contains thymidine, which is essential for DNA synthesis and repair. This makes it particularly valuable in research focused on DNA-related processes and diseases.
Propriétés
Formule moléculaire |
C19H26N5O11P |
|---|---|
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N5O11P/c1-9-6-24(19(29)22-17(9)27)15-4-10(26)13(34-15)8-32-36(30,31)35-11-5-16(33-12(11)7-25)23-3-2-14(20)21-18(23)28/h2-3,6,10-13,15-16,25-26H,4-5,7-8H2,1H3,(H,30,31)(H2,20,21,28)(H,22,27,29) |
Clé InChI |
OUJLZFGNZMPALU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)






![4-[3-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12070358.png)


![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)
